molecular formula C8H14N2O2 B8357743 1-Azabicyclo[2.2.1]hept-4-yl-N-methoxycarboxamide

1-Azabicyclo[2.2.1]hept-4-yl-N-methoxycarboxamide

Cat. No. B8357743
M. Wt: 170.21 g/mol
InChI Key: DREPEXJDUSCRST-UHFFFAOYSA-N
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Patent
US05278170

Procedure details

Ethyl 1-azabicyclo[2.2.1]hept-4-ylcarboxylate hydrobromide salt (D17, 16.85 g, 0.067 mole) was converted to the acid chloride hydrochloride salt and treated with methoxylamine hydrochloride (6.19 g, 0.074 mole) and triethylamine as in the method of Description 8 to give the title compound (D18) as a pale brown crystalline solid (4.60 g, 40%) m.p. 129°-134° C.
Quantity
16.85 g
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.19 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
40%

Identifiers

REACTION_CXSMILES
Br.[N:2]12[CH2:8][C:5]([C:9]([O:11]CC)=O)([CH2:6][CH2:7]1)[CH2:4][CH2:3]2.Cl.[O:15]([NH2:17])[CH3:16]>C(N(CC)CC)C>[N:2]12[CH2:8][C:5]([C:9]([NH:17][O:15][CH3:16])=[O:11])([CH2:4][CH2:3]1)[CH2:6][CH2:7]2 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
16.85 g
Type
reactant
Smiles
Br.N12CCC(CC1)(C2)C(=O)OCC
Step Two
Name
acid chloride hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
6.19 g
Type
reactant
Smiles
Cl.O(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N12CCC(CC1)(C2)C(=O)NOC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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